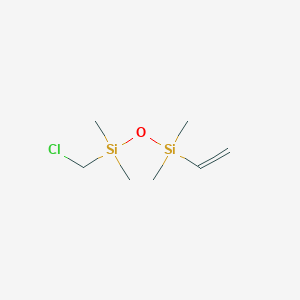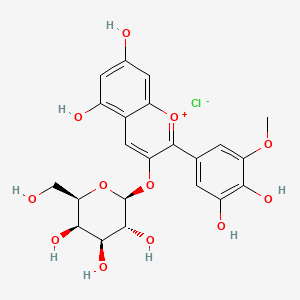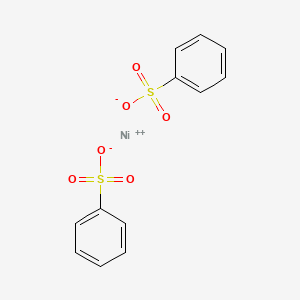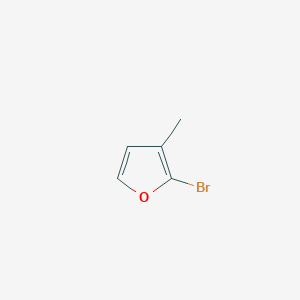
2,3-Dichloro-4-fluoronitrobenzene
Übersicht
Beschreibung
2,3-Dichloro-4-fluoronitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is used in various chemical processes and has significant applications in scientific research and industrial production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluoronitrobenzene typically involves the nitration of 2,3-dichlorofluorobenzene. The nitration process is carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature to ensure the selective nitration of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The post-reaction mixture is subjected to purification steps, including distillation and crystallization, to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-4-fluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. .
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of phenols or amines depending on the nucleophile used.
Reduction: Formation of 2,3-dichloro-4-fluoroaniline.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-fluoronitrobenzene has diverse applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2,3-Dichloro-4-fluoronitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of chlorine or fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a halide ion .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichloro-3-fluoronitrobenzene
- 2,4-Difluoronitrobenzene
- 3-Chloro-4-fluoronitrobenzene
Comparison: 2,3-Dichloro-4-fluoronitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it exhibits distinct nucleophilic substitution patterns and reduction behaviors. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2,3-dichloro-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQJCMSWGFVURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564917 | |
| Record name | 2,3-Dichloro-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-51-1 | |
| Record name | 2,3-Dichloro-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















